Alpha-Tocopherol

Vue d'ensemble

Description

Alpha-Tocopherol is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. These compounds are known for their distinctive antioxidant activities, which help protect cells from the damaging effects of free radicals. The most biologically active form of this compound is this compound, which is recognized to meet human nutritional requirements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Tocopherol can be synthesized through several chemical processes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to produce this compound. This reaction typically requires a catalyst such as zinc chloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from vegetable oils, followed by purification processes. The tocopherols are then esterified to produce more stable forms like alpha-tocopheryl acetate, which is commonly used in supplements and skincare products .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Tocopherol primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, forming a tocopheroxyl radical in the process .

Common Reagents and Conditions:

Oxidation: this compound reacts with reactive oxygen species, such as peroxyl radicals, to form stable products.

Reduction: The tocopheroxyl radical can be reduced back to tocopherol by other antioxidants like Vitamin C.

Major Products: The major products formed from these reactions include tocopheroxyl radicals and various oxidized derivatives of tocopherol .

Applications De Recherche Scientifique

Agricultural Applications

Enhancement of Plant Growth and Stress Tolerance

Alpha-tocopherol plays a significant role in plant physiology by enhancing growth and stress tolerance. Research indicates that the application of this compound can improve the physiological and biochemical responses of plants under stress conditions such as drought, salinity, and light exposure. For instance:

- Wheat : Fertigation with this compound improved water stress tolerance and seed yield in wheat plants by enhancing photosynthesis and chlorophyll content .

- Sunflower : Increased leaf chlorophyll content and photosynthetic activity were observed following this compound application, which was linked to reduced abscisic acid levels .

Table 1 summarizes key findings from studies on this compound's effects on various crops:

| Crop | Application Method | Key Findings |

|---|---|---|

| Wheat | Fertigation | Improved water stress tolerance; increased yield |

| Sunflower | Foliar application | Enhanced photosynthesis; increased chlorophyll content |

| Maize | Soil application | Higher carbohydrate accumulation under water stress |

Health Applications

Cancer Prevention

This compound has been extensively studied for its potential role in cancer prevention. The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provided significant insights:

- Prostate Cancer : The study found that this compound supplementation reduced the incidence of prostate cancer by 34% among male smokers over an eight-year period . This suggests a protective effect against certain types of cancer.

- Mortality Rates : Long-term follow-up indicated that higher serum levels of this compound were associated with lower overall mortality rates from various causes, including cardiovascular diseases and cancer .

Table 2 presents findings related to cancer incidence and mortality associated with this compound:

| Study | Population | Key Findings |

|---|---|---|

| ATBC Study | Male smokers | 34% reduction in prostate cancer incidence |

| Long-term Follow-up | 29,092 participants | Lower all-cause mortality associated with higher serum this compound levels |

Dermatological Applications

Protection Against UV-Induced Damage

This compound is also utilized in dermatology for its protective effects against oxidative damage caused by ultraviolet (UV) radiation. A study demonstrated that topical application of this compound significantly increased antioxidant enzyme activity in skin tissues, providing protection against UV-induced oxidative stress .

Key findings include:

- Increased Antioxidant Levels : Topical treatment raised levels of superoxide dismutase and glutathione peroxidase in the skin, enhancing the skin's defense against oxidative damage .

- Reduction of Lipid Hydroperoxides : The treatment significantly decreased lipid hydroperoxide formation after UV exposure, indicating a protective effect against skin damage .

Mécanisme D'action

Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting polyunsaturated fatty acids in cell membranes from oxidative damage. This action helps maintain cell membrane integrity and function . Additionally, this compound has roles in anti-inflammatory processes, inhibition of platelet aggregation, and enhancement of immune function .

Comparaison Avec Des Composés Similaires

Tocopherols: Alpha, beta, gamma, and delta-tocopherols.

Tocotrienols: Alpha, beta, gamma, and delta-tocotrienols.

Alpha-Tocopherol stands out due to its potent antioxidant properties and its ability to integrate into cell membranes, providing robust protection against oxidative stress.

Activité Biologique

Alpha-tocopherol, a form of vitamin E, is recognized for its significant biological activities, primarily as an antioxidant and its role in cellular functions. This article delves into the various aspects of this compound's biological activity, including its mechanisms, effects on health, and findings from key studies.

Antioxidant Properties

this compound is a potent lipophilic antioxidant that protects cell membranes from oxidative damage by neutralizing free radicals. Its ability to donate hydrogen atoms helps prevent lipid peroxidation, which is crucial in maintaining cellular integrity and function .

Gene Regulation

Research indicates that this compound may influence gene expression related to inflammation and cell proliferation. It has been shown to modulate the activity of several cytochrome P450 enzymes in the liver, impacting drug metabolism and detoxification processes . Additionally, studies suggest that this compound can enhance the expression of genes involved in antioxidant defense mechanisms .

Health Implications

Cancer Prevention

The this compound, Beta-Carotene Cancer Prevention (ATBC) Study provides substantial evidence regarding the role of this compound in cancer prevention. Conducted with 29,133 male smokers, the study found that daily supplementation of 50 mg of this compound significantly reduced the incidence of prostate cancer by 32% compared to non-recipients . Conversely, beta-carotene supplementation was associated with an increased risk of lung cancer .

Cardiovascular Health

Epidemiological studies have linked higher dietary intake of this compound with reduced risk of cardiovascular diseases. The SENECA study indicated a 30-40% lower incidence of heart disease among individuals with high vitamin E intake from both diet and supplements . This protective effect is attributed to its antioxidant properties and potential anti-inflammatory actions.

ATBC Study Overview

- Participants: 29,133 male smokers aged 50-69 years

- Intervention: Daily supplementation of:

- This compound (50 mg)

- Beta-carotene (20 mg)

- Duration: 5-8 years

- Findings:

Biological Activity Assessment

A study evaluating the biological activity of various tocopherols found that:

- d-alpha-tocopherol was rated at 80% activity compared to d,l-alpha-tocopheryl acetate set at 100%.

- Other tocopherols displayed significantly lower activities, indicating the superior efficacy of this compound .

Data Table: Biological Activities of Tocopherols

| Tocopherol Type | Biological Activity (%) |

|---|---|

| d,l-alpha-tocopheryl acetate | 100 |

| d-alpha-tocopherol | 80 |

| d-beta-tocopherol | 45 |

| d-gamma-tocopherol | 13 |

| d-delta-tocopherol | <0.4 |

Propriétés

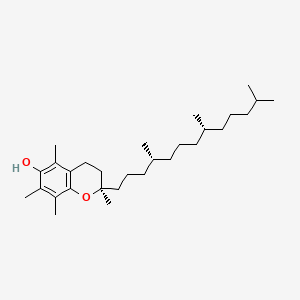

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UQIPPQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.